![molecular formula C13H21NO B1527486 [4-Methyl-2-(Pentyloxy)phenyl]methanamine CAS No. 1250130-58-5](/img/structure/B1527486.png)
[4-Methyl-2-(Pentyloxy)phenyl]methanamine
Übersicht
Beschreibung
[4-Methyl-2-(pentyloxy)phenyl]methanamine is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Frühe Medikamentenforschung
Diese Verbindung ist Teil einer Sammlung einzigartiger Chemikalien, die von Sigma-Aldrich Forschern in den frühen Phasen der Medikamentenentwicklung zur Verfügung gestellt werden . Sie wird für das initiale Screening in pharmakologischen Studien verwendet, um ihre Interaktion mit biologischen Zielstrukturen zu bestimmen, was ein kritischer Schritt bei der Entwicklung neuer Medikamente ist.
Materialwissenschaftliche Forschung
Aufgrund seiner einzigartigen chemischen Struktur kann [4-Methyl-2-(Pentyloxy)phenyl]methanamine in der materialwissenschaftlichen Forschung verwendet werden, um neuartige Materialien mit potenziellen Anwendungen in der Elektronik, Beschichtungen und Nanotechnologie zu synthetisieren .
Chemische Synthese
Forscher verwenden diese Verbindung in der chemischen Synthese als Baustein, um komplexere Moleküle zu erzeugen. Ihre Reaktivität und Stabilität unter verschiedenen Bedingungen machen sie zu einem wertvollen Gut in synthetischen Chemie-Laboren .
Chromatographie
In der Chromatographie könnte this compound aufgrund seiner ausgeprägten chemischen Eigenschaften als Standard- oder Referenzverbindung verwendet werden, was die Identifizierung und Quantifizierung von Substanzen in komplexen Gemischen unterstützt .
Analytische Forschung
Die einzigartige Struktur der Verbindung ermöglicht es ihr, als Referenz in der analytischen Forschung zu dienen, was die Entwicklung neuer Methoden zur Substanzdetektion und -analyse in verschiedenen Bereichen, einschließlich Umwelt- und Forensik, unterstützt .
Anwendungen in den Lebenswissenschaften
In den Lebenswissenschaften kann this compound in Experimenten der Molekularbiologie verwendet werden, möglicherweise als Reagenz oder Bestandteil in der Assayentwicklung, um biologische Prozesse und Krankheitsmechanismen zu untersuchen .
Eigenschaften
IUPAC Name |
(4-methyl-2-pentoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-8-15-13-9-11(2)6-7-12(13)10-14/h6-7,9H,3-5,8,10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUWGUTWNGVAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


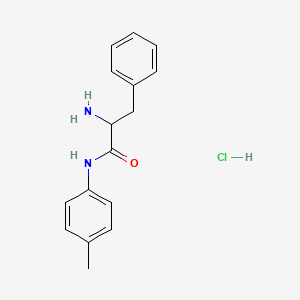
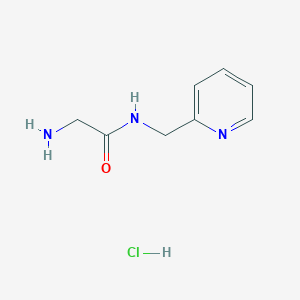
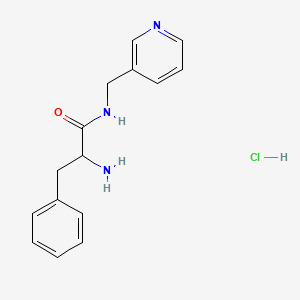

![N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1527408.png)
![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)
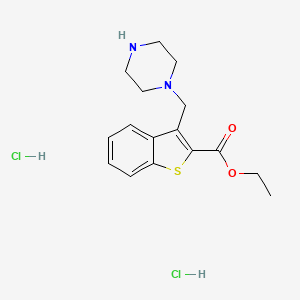
![3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride](/img/structure/B1527413.png)

![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)

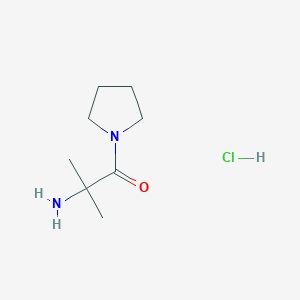
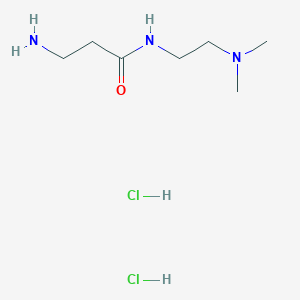
![2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride](/img/structure/B1527426.png)
